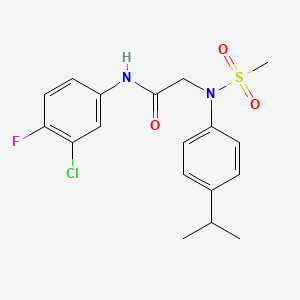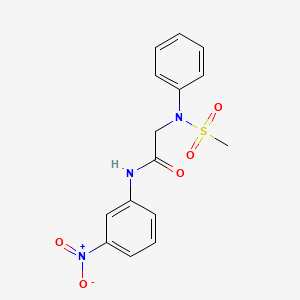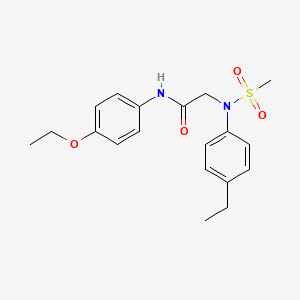![molecular formula C17H19NO6S B3543179 methyl N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B3543179.png)
methyl N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate
Overview
Description
Methyl N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate, also known as MS023, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and drug development. MS023 belongs to the class of glycine derivatives and is synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The mechanism of action of methyl N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate involves the inhibition of the LSD1 enzyme, which is involved in the removal of methyl groups from lysine residues in histone proteins. This process plays a critical role in the regulation of gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to changes in gene expression patterns that can result in the inhibition of cancer cell growth and the promotion of neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of LSD1 activity, changes in gene expression patterns, and modulation of T cell activity. These effects have been shown to have potential applications in cancer biology, neurobiology, and immunology.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate in lab experiments is its specificity for LSD1, which allows for the selective inhibition of this enzyme without affecting other histone-modifying enzymes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on methyl N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate, including the development of more potent and selective LSD1 inhibitors, the exploration of its potential applications in other fields of research, such as epigenetics and stem cell biology, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on gene expression patterns and cellular signaling pathways.
Scientific Research Applications
Methyl N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate has been found to have potential applications in various fields of scientific research, including cancer biology, neurobiology, and immunology. In cancer biology, this compound has been shown to inhibit the growth of cancer cells by targeting the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the epigenetic regulation of gene expression. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to modulate the activity of T cells, which play a crucial role in the immune response.
properties
IUPAC Name |
methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-22-13-8-10-14(11-9-13)25(20,21)18(12-17(19)24-3)15-6-4-5-7-16(15)23-2/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCJUVBJHICCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3543102.png)
![ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3543108.png)
![5-[4-(methylthio)benzylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3543121.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B3543143.png)
![N-(4-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3543151.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3543157.png)

![N-(2,4-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3543185.png)
![ethyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3543190.png)



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3543218.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3543229.png)